1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride
Description
Properties
IUPAC Name |
2,2-difluorospiro[2.3]hexan-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(6)1-4(9)2-5;/h4H,1-3,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDAQAXOMRICLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955540-34-7 | |
| Record name | 1,1-difluorospiro[2.3]hexan-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,1-Difluorospiro[23]hexan-5-amine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthetic Applications
1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride is primarily utilized as a building block in organic synthesis. Its spirocyclic structure provides conformational rigidity, which is valuable for the development of novel pharmaceuticals. The compound can be integrated into larger molecular frameworks through various reaction pathways, including:
- Alkylation Reactions : The amine functionality allows for alkylation with different electrophiles, facilitating the construction of more complex amine derivatives.
- Coupling Reactions : The compound can participate in coupling reactions with various aryl halides, enabling the formation of diverse biaryl structures that are often found in bioactive compounds.
- Fluorination Strategies : Its difluoromethyl group can be exploited in fluorination reactions, enhancing the lipophilicity and metabolic stability of resultant compounds.
Table 1: Synthetic Pathways Using this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Alkylation | Reaction with alkyl halides | N-Alkylated derivatives |
| Coupling | Coupling with aryl halides | Biaryl compounds |
| Fluorination | Introduction of additional fluorine atoms | Fluorinated analogs |
Biological Applications
The biological activity of this compound has been investigated in various contexts. Preliminary studies suggest potential applications in:
- Anticancer Research : Compounds derived from this scaffold have shown promise as inhibitors of specific cancer-related pathways, such as the Hippo-YAP signaling cascade. This pathway is critical for regulating cell growth and proliferation.
- Neuropharmacology : The unique properties of spirocyclic compounds often correlate with neuroactive effects, making them candidates for further exploration in treating neurological disorders.
Case Study: Anticancer Activity
A recent study highlighted the synthesis of derivatives based on this compound that target the TEAD-dependent gene transcription involved in cancer progression. These derivatives exhibited significant inhibitory effects on tumor cell proliferation in vitro, indicating their potential as therapeutic agents against specific cancer types .
Material Science Applications
In addition to its pharmaceutical applications, this compound has implications in materials science:
- Polymer Chemistry : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
- Coatings : Its unique properties may be beneficial in developing coatings with improved durability and hydrophobic characteristics.
Mechanism of Action
The mechanism of action of 1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Key Comparisons
Spiro[2.3]hexan-5-amine Hydrochloride (No Fluorine) Lacks fluorine atoms, reducing electronegativity and lipophilicity compared to the target compound. Simpler structure (MW: 133.62) may offer lower metabolic stability in vivo .
Amine position (C1 vs. C5) may influence binding interactions in biological targets .
N-Methylated Analog
- Methylation of the amine reduces polarity, enhancing membrane permeability but possibly decreasing solubility.
- Higher molecular weight (183.63 vs. 169.60) may impact pharmacokinetics .
Azaspiro Analogs
- Replacement of a carbon with nitrogen (azaspiro) modifies ring electronics and hydrogen-bonding capacity, critical for receptor binding .
Carboxylic Acid Derivative
- Functional group switch from amine to carboxylic acid enables use in peptide coupling or salt formation, expanding synthetic utility .
Biological Activity
1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride is a compound with a unique spirocyclic structure that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₀ClF₂N
- Molecular Weight : 169.6 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1CC12CC(C2)N
The compound features two fluorine atoms and an amine group, which contribute to its reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility in aqueous environments, making it suitable for various applications in research and industry .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity towards these targets, potentially leading to specific biological effects .
Interaction Studies
Research indicates that the compound may interact with various biological systems:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : Its structure allows for binding to specific receptors, modulating their activity.
Cytotoxicity and Safety Profile
Preliminary assessments indicate varying degrees of cytotoxicity associated with spirocyclic compounds. Research on related compounds has highlighted concerns regarding hERG channel inhibition, which could lead to cardiac toxicity. Thus, understanding the safety profile of this compound is crucial for its development as a therapeutic agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,1-Difluorospiro[2.3]hexane | Spirocyclic | Contains two fluorine atoms |
| 2,2-Difluorospiro[2.3]hexan-5-amine | Spirocyclic | Different positioning of fluorines |
| 5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid | Spirocyclic | Contains carboxylic acid functionality |
The dual fluorination and specific spirocyclic structure of this compound may confer distinct chemical properties and biological activities compared to other analogs .
Case Studies
While specific case studies on this compound are scarce, related research offers insights into its potential applications:
- Antimicrobial Activity : A study on spirocyclic inhibitors targeting MmpL3 demonstrated promising results against tuberculosis in murine models .
- Pharmacokinetics : Research on fluorinated derivatives indicated that modifications can enhance metabolic stability without compromising antimicrobial potency .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride?
Methodological Answer:
The synthesis of fluorinated spiro compounds often involves cyclopropanation and fluorination steps. A two-step approach is typically employed:
Cyclopropane Ring Formation : Use [2+1] cycloaddition with dichlorocarbene or transition-metal-catalyzed methods to construct the spiro[2.3]hexane scaffold.
Fluorination : Introduce fluorine atoms via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) under anhydrous conditions.
Key parameters for yield optimization:
- Temperature control (−78°C to 0°C during fluorination to minimize side reactions).
- Solvent selection (e.g., dichloromethane or THF for improved solubility of intermediates).
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Reference analogous spiro compounds in PubChem for reaction condition adjustments .
Advanced: How can computational methods streamline reaction pathway design for this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., IRC calculations) can predict energetically favorable pathways. For example:
- Transition State Analysis : Identify bottlenecks in cyclopropanation or fluorination steps.
- Solvent Effects : Use COSMO-RS models to simulate solvent interactions and optimize dielectric environments.
Tools like ICReDD’s integrated computational-experimental workflows reduce trial-and-error by narrowing optimal conditions (e.g., pressure, catalysts) . Case studies on similar spiro compounds show a 30–40% reduction in synthesis time when combining Reaxys data with machine learning-driven condition screening .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- ¹⁹F NMR : Confirm fluorine incorporation (δ −120 to −150 ppm for CF₂ groups).
- ¹H/¹³C NMR : Assign spirocyclic protons (typically δ 1.5–3.0 ppm) and amine protons (δ 2.5–3.5 ppm).
- HRMS : Validate molecular formula (C₆H₁₁ClF₂N) with <2 ppm error.
- X-ray Crystallography : Resolve spirocyclic geometry and hydrochloride salt formation.
Contradictions in spectral data (e.g., split ¹H NMR peaks due to rotamers) can be addressed by variable-temperature NMR .
Advanced: How can researchers resolve contradictions in degradation product analysis under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (pH 7), and alkaline (NaOH, pH 12) conditions at 40–60°C.
- LC-MS/MS Analysis : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Identify:
- Acidic Conditions : Hydrolysis of the amine group to form ketone intermediates.
- Alkaline Conditions : Ring-opening via nucleophilic attack on the cyclopropane.
Statistical tools (e.g., PCA) can correlate degradation pathways with structural motifs from analogous compounds in CAS databases .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine hydrolases or GPCRs (fluorinated amines often modulate these targets).
- Cellular Uptake Studies : Use fluorescence tagging (e.g., BODIPY derivatives) to evaluate membrane permeability.
- Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cells (IC₅₀ > 100 µM suggests low toxicity).
Dose-response curves should account for the hydrochloride counterion’s solubility limitations .
Advanced: How can molecular dynamics (MD) simulations predict target binding modes?
Methodological Answer:
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., monoamine oxidases).
- MD Simulations (GROMACS/NAMD) : Simulate ligand-protein complexes in explicit solvent (≥100 ns trajectories).
Key metrics: - Binding Free Energy (MM/PBSA) : Compare ΔG values with known inhibitors.
- Hydrogen Bond Occupancy : Assess amine-F interactions with catalytic residues.
Case studies on fluorinated spiro compounds show improved target residence times due to rigid spirocyclic conformations .
Basic: What storage conditions prevent degradation of the hydrochloride salt?
Methodological Answer:
- Temperature : Store at −20°C in airtight containers to avoid hygroscopic degradation.
- Light Sensitivity : Use amber vials to prevent photolytic cleavage of C-F bonds.
- Solubility Considerations : Prepare stock solutions in dry DMSO (≤10 mM) to minimize hydrolysis.
Stability data from related compounds suggest a shelf life of ≥2 years under these conditions .
Advanced: How can researchers address low solubility in aqueous buffers during in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance solubility.
- Prodrug Design : Convert the amine to a phosphate ester or carbamate for improved bioavailability.
- pH Adjustment : Prepare buffers at pH 4–5 (near the amine’s pKa) to ionize the hydrochloride salt.
Refer to formulation strategies for structurally similar compounds in FDA-approved drug databases .
Cross-Disciplinary: What applications exist in materials science for this compound?
Methodological Answer:
- Fluorinated Polymers : Incorporate as a monomer to enhance thermal stability (Tg > 150°C).
- Liquid Crystals : Exploit the spirocyclic rigidity for mesophase design (e.g., smectic A phases).
- Surface Modifiers : Functionalize nanoparticles via amine-F interactions for catalytic applications.
Comparative studies with non-fluorinated analogs show 20–30% improvements in material durability .
Advanced: What statistical approaches reconcile contradictory bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL using random-effects models.
- QSAR Modeling : Identify structural descriptors (e.g., FASA_H, logP) correlating with activity outliers.
- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays).
Contradictions often arise from variations in salt form purity (>98% required for reproducibility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
